

# Preclinical Powerhouse: A Comparative Guide to the Synergistic Potential of AFM24 and Atezolizumab

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AFM24     |           |
| Cat. No.:            | B15144922 | Get Quote |

#### For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical data supporting the combination of **AFM24**, an innate cell engager, and atezolizumab, a PD-L1 checkpoint inhibitor. The strategic pairing of these two immunotherapies aims to deliver a potent, dual-pronged attack on EGFR-expressing solid tumors by engaging both the innate and adaptive arms of the immune system.

#### A Dual-Immune Onslaught: Mechanism of Action

The combination of **AFM24** and atezolizumab is designed to create a synergistic anti-tumor effect by targeting distinct but complementary pathways in the cancer-immunity cycle.

**AFM24**: Engaging the Innate Immune System

**AFM24** is a tetravalent, bispecific antibody that simultaneously targets the epidermal growth factor receptor (EGFR) on tumor cells and the CD16A receptor on innate immune cells, primarily Natural Killer (NK) cells and macrophages. This dual-binding mechanism of action does not rely on inhibiting EGFR signaling pathways. Instead, it forms a physical bridge between the tumor and immune cells, leading to:

 Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Engagement of CD16A on NK cells triggers the release of cytotoxic granules, directly killing the targeted tumor cell.



Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages,
 AFM24 flags tumor cells for engulfment and destruction.

Atezolizumab: Unleashing the Adaptive Immune Response

Atezolizumab is a monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. Many cancer cells express PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells, sending an inhibitory signal that suppresses the T cell's anti-tumor activity. Atezolizumab blocks this interaction, effectively releasing the "brakes" on the adaptive immune system and allowing T cells to recognize and attack cancer cells.

The Synergistic Rationale

The combination of **AFM24** and atezolizumab is hypothesized to be more effective than either agent alone by creating a more robust and durable anti-tumor response. The initial tumor cell killing mediated by AFM-activated NK cells and macrophages can lead to the release of tumor antigens. This, in turn, can prime and activate an adaptive T-cell response, which is then unleashed by the PD-L1 blockade from atezolizumab.

#### **Preclinical Performance: A Data-Driven Comparison**

While direct head-to-head preclinical studies comparing the combination of **AFM24** and atezolizumab to each monotherapy are not publicly available, extensive preclinical data for each agent individually underscore the strong scientific rationale for their combined use.

#### **AFM24: Preclinical Efficacy**

The following tables summarize key in vitro preclinical data for AFM24 from published studies.

Table 1: Binding Affinity of AFM24



| Target | Cell Type                | Dissociation Constant<br>(KD) [nM] |
|--------|--------------------------|------------------------------------|
| CD16A  | NK Cells                 | Low nanomolar range                |
| CD16A  | Macrophages              | 13.4 ± 11.2                        |
| EGFR   | Various Tumor Cell Lines | Low nanomolar range                |

Data sourced from Wingert S, et al. mAbs. 2021.

Table 2: In Vitro Cytotoxicity of AFM24 (ADCC via NK Cells)

| Tumor Cell Line              | EGFR Expression | EC50 (pM)   | Max Lysis (%) |
|------------------------------|-----------------|-------------|---------------|
| DK-MG<br>(Glioblastoma)      | High            | 0.7 ± 0.4   | 92.9 ± 19.3   |
| NCI-H292 (Lung)              | High            | 1.1 ± 0.6   | 82.5 ± 2.6    |
| A431 (Skin)                  | High            | 2.5 ± 0.8   | 83.1 ± 4.8    |
| FaDu (Pharynx)               | High            | 1.6 ± 0.8   | 79.9 ± 7.9    |
| BxPC3 (Pancreas)             | Moderate        | 2.2 ± 1.1   | 68.8 ± 12.1   |
| HCT-116 (Colon)              | Moderate        | 2.0 ± 0.7   | 62.1 ± 14.8   |
| SW480 (Colon)                | Moderate        | 3.4 ± 1.3   | 55.4 ± 18.2   |
| A549 (Lung)                  | Low             | 1.9 ± 0.9   | 49.3 ± 13.9   |
| LoVo (Colon)                 | Low             | 3.2 ± 1.4   | 21.2          |
| SW-982 (Synovial<br>Sarcoma) | Low             | 47.7 ± 19.0 | 48.0 ± 11.0   |
| MCF-7 (Breast)               | Low             | 2.6 ± 1.2   | 34.6 ± 12.8   |

Data sourced from Wingert S, et al. mAbs. 2021.

Table 3: In Vitro Phagocytic Activity of AFM24 (ADCP via Macrophages)



| Tumor Cell Line      | Fold Increase in Phagocytosis vs. Control |
|----------------------|-------------------------------------------|
| DK-MG (Glioblastoma) | 7.1                                       |
| HCT-116 (Colon)      | 11.7                                      |

Data sourced from Wingert S, et al. mAbs. 2021.

#### **Atezolizumab: Preclinical Efficacy**

Preclinical studies with atezolizumab have demonstrated its ability to inhibit tumor growth in various syngeneic mouse models, an effect that is dependent on the presence of an intact immune system, particularly CD8+ T cells.

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited above are provided to facilitate study replication and data comparison.

#### **AFM24** Binding Affinity Measurement

- Method: Flow cytometry was used to determine the binding affinity of AFM24 to CD16Aexpressing NK cells and macrophages, and to various EGFR-expressing tumor cell lines.
- Procedure: Cells were incubated with increasing concentrations of fluorescently labeled
   AFM24. The mean fluorescence intensity (MFI) was measured, and the dissociation constant
   (KD) was calculated by non-linear regression analysis of the binding curves.

# In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.
- Target Cells: EGFR-expressing tumor cell lines.
- Procedure: Target cells were labeled with a fluorescent dye (e.g., Calcein AM). Labeled target cells were co-cultured with effector cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of AFM24. After an incubation period, the release of the



fluorescent dye from lysed target cells into the supernatant was quantified using a fluorescence plate reader. The percentage of specific lysis was calculated, and EC50 values were determined by sigmoidal dose-response curve fitting.

## In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

- Effector Cells: Human monocyte-derived macrophages.
- Target Cells: EGFR-expressing tumor cell lines.
- Procedure: Target cells were fluorescently labeled and opsonized with AFM24. Macrophages
  were then co-cultured with the opsonized target cells. After incubation, phagocytosis was
  assessed by flow cytometry or fluorescence microscopy to quantify the percentage of
  macrophages that had engulfed one or more target cells.

### Visualizing the Strategy: Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.









Click to download full resolution via product page

• To cite this document: BenchChem. [Preclinical Powerhouse: A Comparative Guide to the Synergistic Potential of AFM24 and Atezolizumab]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b15144922#preclinical-data-supporting-afm24-and-atezolizumab-combination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com